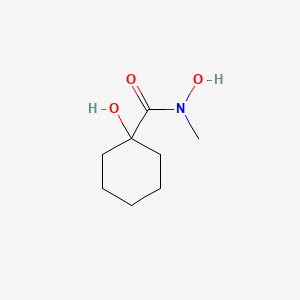
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is an organic compound with a cyclohexane ring structure It is characterized by the presence of hydroxyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with methylamine and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can introduce new functional groups into the cyclohexane ring, leading to a variety of substituted cyclohexane compounds.
Scientific Research Applications
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its hydroxyl and carboxamide groups make it a potential candidate for binding to biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxycyclohexane: Similar in structure but lacks the carboxamide group.
N-Methylcyclohexane-1-carboxamide: Similar but lacks the hydroxyl groups.
Cyclohexane-1,1-dicarboxamide: Contains two carboxamide groups but no hydroxyl groups.
Uniqueness
N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
77307-97-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,1-dihydroxy-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15NO3/c1-9(12)7(10)8(11)5-3-2-4-6-8/h11-12H,2-6H2,1H3 |
InChI Key |
VZNFCWPLYPNINI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1(CCCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




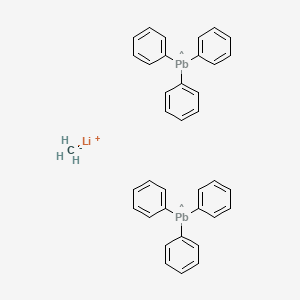
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)



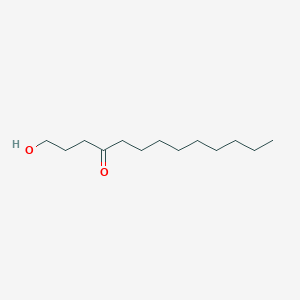
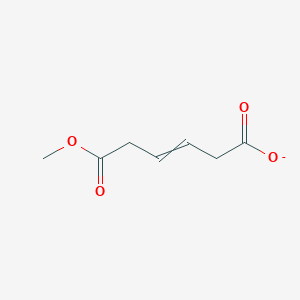
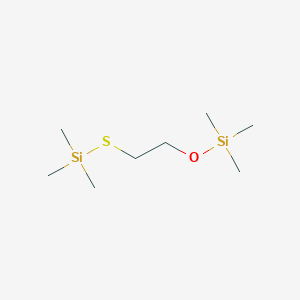
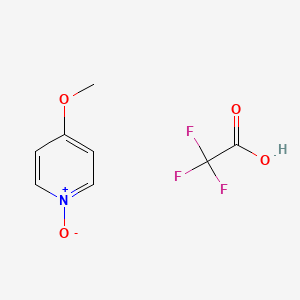
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
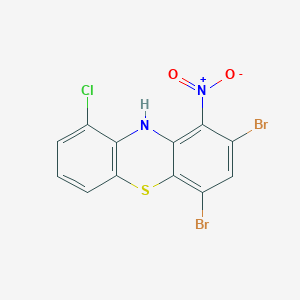
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
